molecular formula C3H10NO4P B8593401 N-(2-hydroxyethyl)aminomethylphosphonic acid CAS No. 50655-38-4

N-(2-hydroxyethyl)aminomethylphosphonic acid

Cat. No. B8593401
M. Wt: 155.09 g/mol
InChI Key: SCQKIXZMVJQAMS-UHFFFAOYSA-N
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Patent
US05602276

Procedure details

A solution of paraformaldehyde (4.0 g, 0.13 mol), ethanolamine (6 mL, 0.097 mol), diisopropylphosphite (17 g, 0.1 mol) and 50 ml of isopropanol was stirred at 120° C. for 16 hours. The solution was concentrated to dryness and 17 ml of 50% NaOH was added. The solution was heated at reflux for 16 h, cooled to room temperature and concentrated under vacuum. Water (100 mL) was added to homogenize the mixture. The reaction was analyzed by 31P NMR in D2O at pH=0.8. N-(2-Hydroxylethyl)aminomethylphosphonic acid was obtained in 33% yield.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[CH2:3]([CH2:5][NH2:6])[OH:4].C([O:10][P:11]([O-:16])[O:12]C(C)C)(C)C>C(O)(C)C>[OH:4][CH2:3][CH2:5][NH:6][CH2:1][P:11](=[O:16])([OH:12])[OH:10]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C=O
Name
Quantity
6 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
17 g
Type
reactant
Smiles
C(C)(C)OP(OC(C)C)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to homogenize the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to dryness and 17 ml of 50% NaOH
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
Water (100 mL) was added

Outcomes

Product
Name
Type
product
Smiles
OCCNCP(O)(O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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